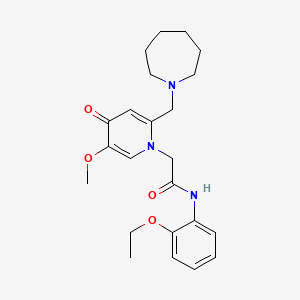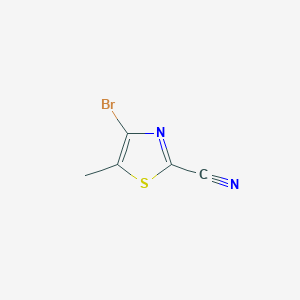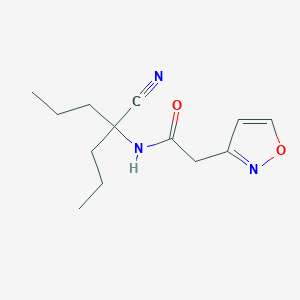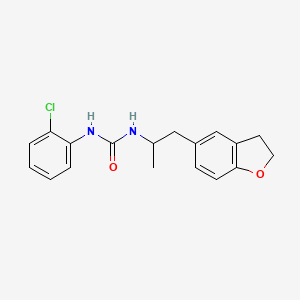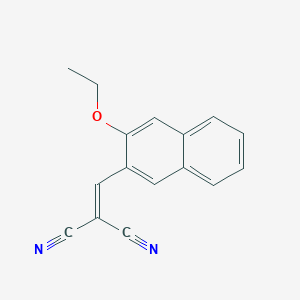
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, also known as ENM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. ENM is a yellow crystalline powder that has a molecular weight of 285.29 g/mol and a melting point of 185-187°C.
Mécanisme D'action
The mechanism of action of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. This compound may also exert its biological activity by inducing apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may exhibit antioxidant, antimicrobial, antitumor, and antidiabetic activities. This compound has also been shown to exhibit inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the study of the biological activity of this compound in vivo to better understand its potential therapeutic applications. Additionally, the study of the toxicity and safety of this compound is an important future direction that needs to be addressed before this compound can be used in clinical applications.
Méthodes De Synthèse
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the one-pot three-component reaction, and the microwave-assisted synthesis. The Knoevenagel condensation reaction involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as piperidine to form this compound. The one-pot three-component reaction involves the reaction of 2-naphthylamine, malononitrile, and ethyl cyanoacetate in the presence of a base such as triethylamine to form this compound. The microwave-assisted synthesis involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as DBU under microwave irradiation to form this compound.
Applications De Recherche Scientifique
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds such as pyrazoles and pyridines. In medicinal chemistry, this compound has been studied for its potential anticancer, antitumor, and antimicrobial activities.
Propriétés
IUPAC Name |
2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFUBPONVQHHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2783181.png)



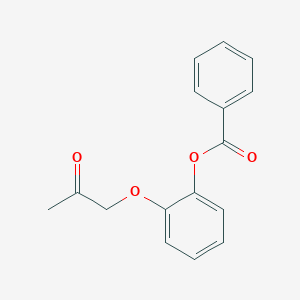

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)
